

Green Chemistry Approaches to 1(2H)Isoquinolinone Synthesis: Application Notes and Protocols

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Compound of Interest						
Compound Name:	1(2H)-Isoquinolinone					
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The synthesis of **1(2H)-isoquinolinones**, a core scaffold in numerous pharmaceuticals and biologically active compounds, has traditionally relied on methods that often involve harsh conditions, toxic reagents, and significant waste generation. In response to the growing need for sustainable chemical practices, the field of green chemistry has introduced innovative and environmentally benign alternatives. This document provides detailed application notes and experimental protocols for four prominent green chemistry approaches to the synthesis of **1(2H)-isoquinolinone**s and their derivatives. These methods emphasize the use of green energy sources, eco-friendly solvents, and recyclable catalysts to improve the sustainability of isoquinolinone synthesis.

Ultrasound-Assisted One-Pot Synthesis of 3,4-Disubstituted Isoquinolin-1(2H)-ones

Ultrasound irradiation has emerged as a powerful tool in green synthesis, offering advantages such as increased reaction rates, higher yields, and milder reaction conditions. This protocol, based on the work of Sangepu et al., describes a one-pot, two-step synthesis involving a copper-catalyzed α -arylation of ketones with 2-iodobenzamide, followed by an intramolecular C-N bond cyclization, all under the influence of ultrasound.



Ouantitative Data

Entry	Ketone	Product	Time (h)	Yield (%)
1	Acetophenone	4-Methyl-3- phenylisoquinolin -1(2H)-one	3.5	92
2	Propiophenone	4-Ethyl-3- phenylisoquinolin -1(2H)-one	4.0	90
3	4'- Methylacetophen one	4-Methyl-3-(p- tolyl)isoquinolin- 1(2H)-one	3.5	94
4	4'- Methoxyacetoph enone	3-(4- Methoxyphenyl)- 4- methylisoquinolin -1(2H)-one	4.0	88
5	4'- Chloroacetophen one	3-(4- Chlorophenyl)-4- methylisoquinolin -1(2H)-one	4.5	85
6	Cyclohexanone	3,4,5,6,7,8- Hexahydrobenzo [f]isoquinolin- 1(2H)-one	5.0	82

Experimental Protocol

Materials:

- 2-Iodobenzamide
- Substituted ketone (e.g., Acetophenone)
- Copper(I) iodide (CuI)



- Potassium carbonate (K2CO3)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Ultrasonic bath/probe sonicator

Procedure:

- In a round-bottom flask, combine 2-iodobenzamide (1.0 mmol), the respective ketone (1.2 mmol), Cul (10 mol%), and K2CO3 (2.0 mmol) in DMSO (5 mL).
- Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at 60 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically 3.5-5 hours), cool the reaction mixture to room temperature.
- Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
- Wash the combined organic layers with brine solution (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3,4-disubstituted isoquinolin-1(2H)-one.

Experimental Workflow





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Caption: Ultrasound-assisted one-pot synthesis workflow.

Rhodium(III)-Catalyzed C-H Activation for 3,4-Unsubstituted Isoquinolone Synthesis in Ethanol

This method, developed by Kumar and Gandeepan, exemplifies a highly atom-economical approach to 3,4-unsubstituted isoquinolones through a rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with vinylene carbonate, which serves as an acetylene surrogate.[1] The use of biomass-derived ethanol as the solvent and the elimination of external oxidants make this a particularly green process.[1]

Quantitative Data



Entry	N- Methoxybenza mide	Product	Time (h)	Yield (%)
1	N- Methoxybenzami de	Isoquinolin- 1(2H)-one	12	92
2	4-Methyl-N- methoxybenzami de	6- Methylisoquinolin -1(2H)-one	12	89
3	4-Methoxy-N- methoxybenzami de	6- Methoxyisoquinol in-1(2H)-one	14	85
4	4-Fluoro-N- methoxybenzami de	6- Fluoroisoquinolin -1(2H)-one	12	88
5	4-Chloro-N- methoxybenzami de	6- Chloroisoquinolin -1(2H)-one	14	82
6	3-Methyl-N- methoxybenzami de	7- Methylisoquinolin -1(2H)-one	12	90 (major regioisomer)

Experimental Protocol

Materials:

- Substituted N-methoxybenzamide
- Vinylene carbonate
- [CpRhCl2]2 (Cp = pentamethylcyclopentadiene)
- Sodium acetate (NaOAc)



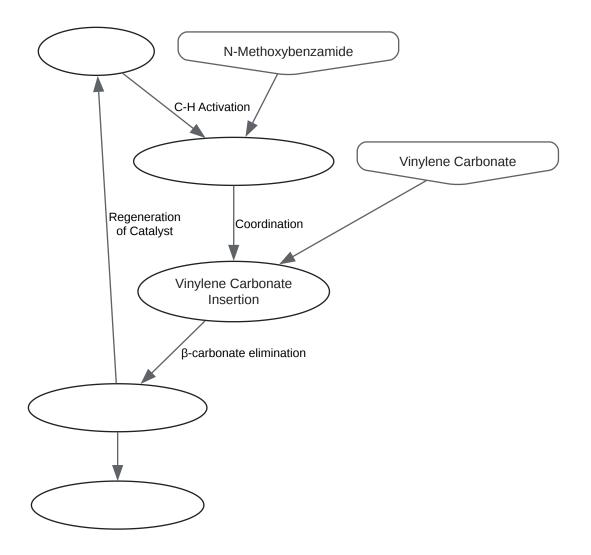
- Ethanol (EtOH)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

Procedure:

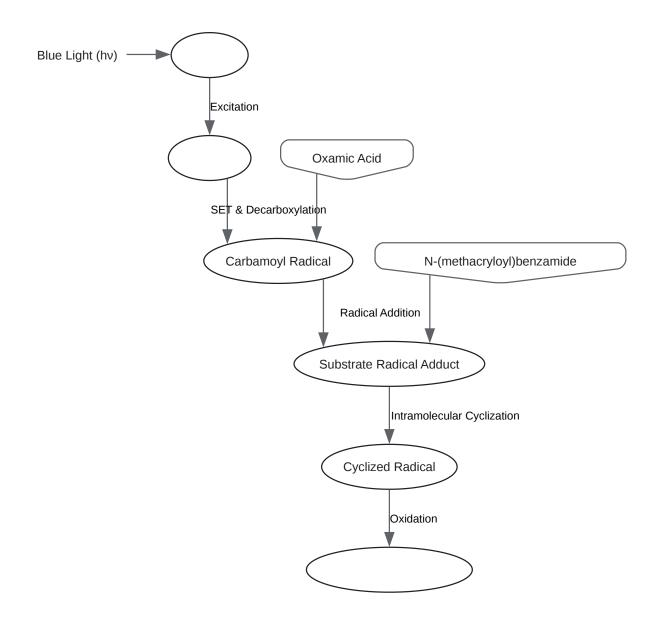
- To an oven-dried screw-capped tube, add the N-methoxybenzamide (0.2 mmol), vinylene carbonate (0.4 mmol), [Cp*RhCl2]2 (2.5 mol%), and NaOAc (1.0 equiv) in ethanol (1.0 mL).
- Seal the tube and stir the reaction mixture at room temperature (25 °C) for the specified time (12-14 hours).
- After completion, quench the reaction with a saturated solution of sodium bicarbonate (5 mL).
- Extract the mixture with dichloromethane (3 x 10 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel (100-200 mesh) using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3,4-unsubstituted isoquinolone.

Catalytic Cycle

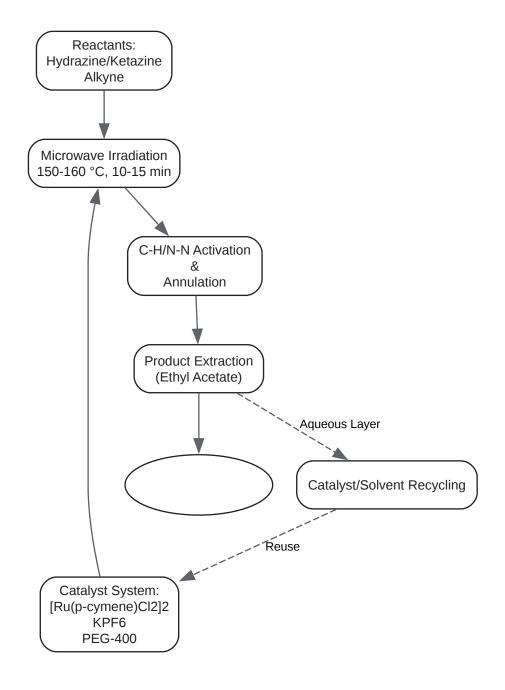












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